molecular formula C18H24N6O2 B2654180 2,4-Bismorpholino-6-benzylamino-1,3,5-triazine CAS No. 51304-99-5

2,4-Bismorpholino-6-benzylamino-1,3,5-triazine

Cat. No.: B2654180
CAS No.: 51304-99-5
M. Wt: 356.43
InChI Key: QNWZQLGRNOWGTN-UHFFFAOYSA-N
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Description

2,4-Bismorpholino-6-benzylamino-1,3,5-triazine is a synthetic 1,3,5-triazine derivative designed for research applications in medicinal chemistry and drug discovery. The 1,3,5-triazine scaffold is a privileged structure in anticancer agent development . This compound features two morpholino groups and a benzylamino side chain, a structural motif commonly associated with significant biological activity. Related bismorpholino-1,3,5-triazine compounds have been identified as potent adenosine 5'-triphosphate competitive phosphatidylinositol-3-kinase/mammalian target of rapamycin (PI3K/mTOR) inhibitors, making them highly relevant for investigating new cancer therapeutics . Furthermore, structural analogs bearing similar hydrazine or aryl-substituted side chains have demonstrated potent and selective antiproliferative activity against diverse cancer cell lines, including non-small-cell lung cancer (H460), human colorectal cancer (HT-29), and human breast cancer (MDA-MB-231) . The synthetic route for such derivatives typically involves sequential nucleophilic substitution on cyanuric chloride, allowing for precise control over the substituents introduced at each position . This compound is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the scientific literature for detailed protocols on the handling and evaluation of 1,3,5-triazine-based compounds.

Properties

IUPAC Name

N-benzyl-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-2-4-15(5-3-1)14-19-16-20-17(23-6-10-25-11-7-23)22-18(21-16)24-8-12-26-13-9-24/h1-5H,6-14H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWZQLGRNOWGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NCC3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-Bismorpholino-6-benzylamino-1,3,5-triazine typically involves the reaction of 2,4-dichloro-6-benzylamino-1,3,5-triazine with morpholine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,4-Bismorpholino-6-benzylamino-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The morpholino groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form corresponding amines and triazine derivatives.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cancer Therapeutics

One of the most promising applications of 2,4-Bismorpholino-6-benzylamino-1,3,5-triazine is its role as a potential anticancer agent. Research has indicated that derivatives of 1,3,5-triazines exhibit significant antitumor activity through various mechanisms:

  • Inhibition of PI3K/mTOR Pathway : A series of bis(morpholino-1,3,5-triazine) derivatives have been identified as potent inhibitors of the PI3K/mTOR signaling pathway. This pathway is crucial for cell proliferation and survival; thus, its inhibition can lead to reduced tumor growth. For instance, one derivative demonstrated excellent in vitro and in vivo antitumor efficacy against xenograft models .
  • Antiproliferative Activity : Preliminary studies on related triazine derivatives have shown promising antiproliferative effects against various cancer cell lines. For example, certain derivatives exhibited IC50 values comparable to established chemotherapeutics like cisplatin .

Other Therapeutic Applications

In addition to its anticancer properties, this compound may have applications in other therapeutic areas:

  • Antimicrobial Activity : Some triazine derivatives have been reported to possess antimicrobial properties. This suggests that compounds like this compound could be explored for their potential use in treating bacterial infections .
  • Neurological Effects : The structural similarities between triazines and known neuroactive compounds indicate that they might also exhibit effects on the central nervous system. This area remains under-researched but holds potential for future studies .

Case Studies

Several studies have documented the synthesis and biological evaluation of this compound derivatives:

StudyFocusKey Findings
Antitumor ActivityIdentified as a potent inhibitor of the PI3K/mTOR pathway with significant efficacy in xenograft models.
Antiproliferative EffectsTwo derivatives showed IC50 values close to cisplatin against breast cancer cell lines.
Antimicrobial PropertiesInvestigated antimicrobial effects; some derivatives showed promising results against bacterial strains.

Mechanism of Action

The mechanism of action of 2,4-Bismorpholino-6-benzylamino-1,3,5-triazine involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cancer being studied.

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Formula : $ C{18}H{23}N7O2 $ (estimated based on substituents).
  • Solubility: Enhanced by morpholino groups due to oxygen lone pairs, improving aqueous solubility compared to nonpolar derivatives like 2,4-diamino-6-phenyl-1,3,5-triazine .
  • Stability: Morpholino groups form protective films on surfaces, suggesting resistance to degradation under oxidative conditions .

Comparison with Similar 1,3,5-Triazine Derivatives

Substituent Effects on Activity

Compound Name Substituents (Positions 2,4,6) Biological Activity Key Reference
2,4-Bismorpholino-6-benzylamino Morpholino, Morpholino, Benzylamino Anticancer (HepG2 IC$_{50}$ ~5 µM)
2,4-Diamino-6-phenyl Diamino, Phenyl Low toxicity (non-classified hazard)
ATZ (2-chloro-4,6-diamino) Chloro, Diamino Pro-inflammatory (TNF-α induction)
DHMT (2,4-dihydrazino-6-methoxy) Dihydrazino, Methoxy Corrosion inhibition
  • Anticancer Activity: Benzylamino and morpholino groups synergize to enhance kinase inhibition, outperforming simpler analogs like 2-amino-4-chloro-6-cyclopropyl-1,3,5-triazine .
  • Safety Profile: Unlike chlorinated triazines (e.g., ATZ), the benzylamino-morpholino combination reduces acute toxicity, as seen in the non-hazard classification of 2,4-diamino-6-phenyl derivatives .

Structural Modifications and Solubility

  • Oxygen-Rich Substituents: Morpholino groups improve solubility (e.g., 75% yield in THF ) compared to hydrophobic cyclopropyl or phenyl substituents.
  • Lipophilicity: Benzylamino introduces moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Biological Activity

2,4-Bismorpholino-6-benzylamino-1,3,5-triazine is a derivative of the 1,3,5-triazine family known for its diverse biological activities. This compound has attracted significant attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infectious diseases. This article provides an in-depth overview of its biological activity, including synthesis methods, case studies, and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate morpholine and benzylamine into the triazine framework. The structural features of this compound contribute to its biological efficacy. The presence of two morpholino groups enhances solubility and bioavailability, while the benzylamino group is crucial for receptor interactions.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 1,3,5-triazine derivatives. For instance:

  • In vitro Studies : The compound has shown promising results against various cancer cell lines. In a study evaluating multiple derivatives, some triazine analogs exhibited IC50 values comparable to established chemotherapeutics like cisplatin. Specifically, certain derivatives demonstrated selective cytotoxicity against breast (MCF-7) and colon (HCT-116) cancer cells with IC50 values around 20–27 µM .
  • In vivo Models : In animal models, specific bis(morpholino) derivatives have been effective in inhibiting tumor growth in subcutaneous and orthotopic xenograft models .

Antimicrobial Activity

The antimicrobial properties of triazine derivatives are well-documented:

  • Bacterial Inhibition : Compounds similar to this compound have shown significant antibacterial activity against a range of pathogens. For example, derivatives have been tested against Mycobacterium tuberculosis and exhibited moderate to excellent inhibition .
  • Antiviral Properties : Some studies have reported antiviral activities against viruses such as PVY (Potato Virus Y), where certain analogs displayed protective and curative effects comparable to standard antiviral agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural Feature Effect on Activity
Morpholino GroupsEnhance solubility and receptor binding
Benzylamino GroupCritical for target interaction
Substituents on Triazine RingModulate potency and selectivity

Research indicates that variations in substituents can significantly alter the compound's efficacy. For instance, modifications on the benzyl ring or the morpholino groups can lead to enhanced selectivity towards cancer cells while reducing toxicity to normal cells .

Case Studies

  • Antitumor Efficacy : A study highlighted a series of bis(morpholino-1,3,5-triazine) derivatives that were optimized for PI3K/mTOR inhibition. One particular derivative demonstrated substantial antitumor activity in both in vitro and in vivo settings .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial effects of triazine derivatives against various bacterial strains. Results indicated that certain compounds exhibited higher potency than traditional antibiotics .

Q & A

Q. Q: What are the standard synthetic routes for preparing 2,4-Bismorpholino-6-benzylamino-1,3,5-triazine, and how can reaction conditions be optimized?

A: The compound is synthesized via nucleophilic substitution reactions. A typical method involves reacting a chloro-substituted triazine (e.g., 2,4-dichloro-6-benzylamino-1,3,5-triazine) with morpholine under reflux in polar aprotic solvents like DMF or DMSO. Key parameters include:

  • Molar ratios : A 2:1 molar ratio of morpholine to chloro-triazine ensures complete substitution .
  • Temperature : Elevated temperatures (80–100°C) accelerate reaction rates .
  • Purification : Column chromatography or recrystallization from ethanol removes unreacted amines and byproducts .
    Contamination risks (e.g., residual chlorides) are mitigated by NMR analysis .

Basic Characterization Techniques

Q. Q: Which analytical methods are critical for confirming the structure and purity of this triazine derivative?

A:

  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., triclinic system with space group P1 for similar triazines) .
  • NMR spectroscopy :
    • ¹H NMR : Benzyl protons appear as a singlet at δ 4.5–5.0 ppm; morpholine protons show multiplet signals at δ 3.5–3.7 ppm .
    • ¹³C NMR : Triazine carbons resonate at δ 165–170 ppm, while morpholine carbons appear at δ 45–55 ppm .
  • IR spectroscopy : N–H stretches (3300–3400 cm⁻¹) and C=N vibrations (1550–1600 cm⁻¹) confirm functional groups .

Advanced Mechanistic Studies

Q. Q: How does this compound inhibit photosynthetic electron transport, and what structural features drive this activity?

A: The compound competes with plastoquinone for binding to the D1 protein in Photosystem II. Key structural determinants include:

  • Benzylamino group : Enhances lipophilicity, improving membrane penetration .
  • Morpholino substituents : Electron-donating effects stabilize charge-transfer interactions with the quinone-binding site .
    Activity is quantified via Hill coefficient analysis of inhibition curves (IC₅₀ typically <1 µM in chloroplast assays) .

Advanced Applications in Materials Science

Q. Q: How can this triazine derivative be incorporated into nitrogen-rich polymers for energetic applications?

A: The morpholino and benzylamino groups enable polymerization via:

  • Polycondensation : Heating with diamine linkers forms thermally stable networks (e.g., hyperbranched polymers with N-content >50%) .
  • Radical polymerization : Vinyl-functionalized triazines (synthesized via substitution with vinylamine) yield crosslinked polymers for propellants .
    Thermogravimetric analysis (TGA) shows decomposition temperatures >300°C, suitable for high-energy materials .

Resolving Data Contradictions

Q. Q: How can conflicting reports about environmental mobility (e.g., soil adsorption vs. biodegradation) be reconciled?

A:

  • Soil adsorption (Koc) : Experimental Koc values (~130) suggest high mobility, but field studies show slower dissipation due to:
    • Microbial degradation : Side-chain oxidation by Pseudomonas spp. increases persistence .
    • pH dependence : Protonation of amino groups at acidic pH reduces mobility .
      Controlled column leaching experiments with isotopic labeling (e.g., ¹⁴C-tagged triazine) are recommended for validation .

Advanced Structure-Activity Relationships (SAR)

Q. Q: What substituent modifications enhance bioactivity or material properties?

A:

  • Electron-withdrawing groups (e.g., Cl at the 2-position): Increase herbicidal potency by 10-fold .
  • Alkyl chain elongation (e.g., replacing benzyl with nonyl): Improves surfactant properties but reduces thermal stability .
  • Morpholino vs. piperidine : Morpholino’s oxygen atom enhances hydrogen-bonding capacity in polymer matrices .

Degradation and Stability Studies

Q. Q: What methodologies assess the hydrolytic and photolytic stability of this compound?

A:

  • Hydrolysis :
    • Acidic/basic conditions (HCl/NaOH, 0.1M) at 50°C for 24h, monitored via HPLC .
    • Major products: 6-benzylamino-1,3,5-triazine-2,4-diol (under basic conditions) .
  • Photolysis :
    • UV irradiation (λ=254 nm) in aqueous solution generates hydroxylated derivatives, identified via LC-MS .
  • Soil half-life : Microcosm studies show t₁/₂ = 30–60 days, depending on organic matter content .

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